2-Acetoxypropanoic acid

Catalog No.
S603013
CAS No.
535-17-1
M.F
C5H8O4
M. Wt
132.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetoxypropanoic acid

CAS Number

535-17-1

Product Name

2-Acetoxypropanoic acid

IUPAC Name

2-acetyloxypropanoic acid

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

InChI

InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)

InChI Key

WTLNOANVTIKPEE-UHFFFAOYSA-N

SMILES

CC(C(=O)O)OC(=O)C

Synonyms

2-acetoxypropionic acid, acetolactate, alpha-acetolactate, alpha-acetolactate, (+-)-isomer, alpha-acetolactate, (S)-isomer, alpha-acetolactate, sodium salt,(S)-isomer

Canonical SMILES

CC(C(=O)O)OC(=O)C

2-Acetoxypropanoic acid, also known as 2-acetoxypropionic acid, is an organic compound with the molecular formula C₅H₈O₄. It is characterized by the presence of an acetoxy group (-OCOCH₃) attached to a propanoic acid backbone. This compound is a colorless liquid with a slightly sweet odor and is soluble in water, alcohols, and other organic solvents. Its structural formula can be represented as:

text
O ||CH₃-C-OH | CH-COOH | H

The compound has garnered attention due to its potential applications in various fields, including organic synthesis and biochemistry.

Typical of carboxylic acids and esters. Key reactions include:

  • Esterification: It can react with alcohols to form esters, which are important in the production of various polymer materials.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield lactic acid and acetic acid.
  • Decarboxylation: It may undergo decarboxylation under certain conditions, releasing carbon dioxide and forming other compounds.

These reactions make 2-acetoxypropanoic acid a versatile intermediate in organic synthesis.

Research indicates that 2-acetoxypropanoic acid exhibits biological activity that may be beneficial in various applications. Some studies suggest that it has antimicrobial properties, which could be useful in food preservation and pharmaceutical formulations. Additionally, its derivatives have been investigated for potential anti-inflammatory effects.

The synthesis of 2-acetoxypropanoic acid can be achieved through several methods:

  • Acetoxylation of Lactic Acid: A prominent method involves the acetoxylation of lactic acid using acetic anhydride or acetic acid in the presence of catalysts such as ion-exchange resins or zeolites. This method is notable for its efficiency and selectivity .
  • Direct Esterification: The direct reaction of propanoic acid with acetic anhydride or acetyl chloride can yield 2-acetoxypropanoic acid, although this method may require stringent conditions to minimize side reactions.
  • Biotechnological Approaches: Fermentation processes utilizing specific microorganisms have also been explored for the production of 2-acetoxypropanoic acid from renewable biomass sources.

2-Acetoxypropanoic acid has several applications across different industries:

  • Chemical Intermediates: It serves as a precursor for the synthesis of various esters and polymers.
  • Pharmaceuticals: Its derivatives are being studied for potential therapeutic uses due to their biological activities.
  • Food Industry: The antimicrobial properties make it a candidate for use as a food preservative.

Studies on the interactions of 2-acetoxypropanoic acid with other compounds have shown that it can enhance the solubility and bioavailability of certain drugs when used as an excipient. Its interactions with enzymes and proteins are also under investigation to understand its potential roles in metabolic pathways.

Several compounds share structural similarities with 2-acetoxypropanoic acid, including:

Compound NameMolecular FormulaKey Features
Lactic AcidC₃H₆O₃Precursor to 2-acetoxypropanoic acid; involved in fermentation processes.
Acetic AcidC₂H₄O₂Simple carboxylic acid; used extensively in food and chemical industries.
Propanoic AcidC₃H₆O₂Straight-chain carboxylic acid; used as a preservative and flavoring agent.

Uniqueness: What sets 2-acetoxypropanoic acid apart from these compounds is its dual functional nature as both a carboxylic acid and an ester, allowing it to participate in a wider range of

The discovery of 2-acetoxypropanoic acid is rooted in the broader history of lactic acid chemistry. Lactic acid, its parent compound, was first isolated in 1780 by Carl Wilhelm Scheele from sour milk. By the mid-19th century, researchers recognized lactic acid’s role in muscle metabolism and microbial fermentation. The acetylated derivative, 2-acetoxypropanoic acid, emerged as a synthetic target in the early 20th century as chemists explored esterification reactions to modify carboxylic acids for industrial applications.

The compound gained prominence in the 2000s with advances in biorenewable chemistry. For instance, patents filed in 2003 highlighted its utility as a monomer for polymer synthesis and odorants. By 2013, reactive distillation techniques enabled efficient large-scale production from lactic acid, cementing its role in sustainable chemical processes.

Significance in Organic Chemistry and Chemical Industry

2-Acetoxypropanoic acid is a versatile intermediate in organic synthesis. Its structure—a propanoic acid backbone with an acetyloxy group at the second carbon—facilitates diverse reactions, including decarboxylation and ester hydrolysis. Industrially, it serves as a precursor to acrylic acid, a critical component in adhesives, coatings, and superabsorbent polymers. The shift toward bio-based feedstocks has further elevated its importance, as it bridges lactic acid (derived from fermentation) and petroleum-free acrylic acid production.

Recent studies demonstrate its utility in continuous-flow reactors, where high-temperature cracking yields acrylates with 75% efficiency. This positions 2-acetoxypropanoic acid at the forefront of green chemistry innovations.

Nomenclature and Classification Systems

2-Acetoxypropanoic acid is systematically named using IUPAC rules as (2S)-2-acetyloxypropanoic acid for the S-enantiomer and (2R)-2-acetyloxypropanoic acid for the R-enantiomer. Key identifiers include:

PropertyValueSource
CAS Number (Racemate)535-17-1
CAS Number (S-enantiomer)6034-46-4
Molecular FormulaC₅H₈O₄
EC Number (Racemate)208-601-5

The compound belongs to the carboxylic acid ester class, characterized by its acetyloxy (-OCOCH₃) and carboxylic acid (-COOH) functional groups. Its chiral center at the second carbon necessitates stereochemical descriptors in nomenclature.

Molecular Structure and Stereochemical Considerations

Atomic Composition and Bonding

The molecular formula C₅H₈O₄ reflects a five-carbon chain with oxygen-rich functional groups. Key structural features include:

  • A propanoic acid backbone (CH₃-CH(COOH)-).
  • An acetyloxy group (-OCOCH₃) at the second carbon.
  • A chiral center at C2, leading to enantiomeric forms.

The ester linkage (C-O-CO-) introduces polarity, while the carboxylic acid group enables hydrogen bonding, influencing solubility in polar solvents like water and ethanol.

Stereoisomerism and Enantiomeric Forms

The compound exhibits enantiomerism due to its chiral C2 center. The S-enantiomer (CAS 6034-46-4) and R-enantiomer (CAS 18668-00-3) display distinct optical activities, with specific rotations reported as [α]²⁰/D = -49.5° (S) and +49.5° (R) in chloroform. Industrial synthesis often produces racemic mixtures (CAS 535-17-1), though enantiopure forms are critical for pharmaceutical applications.

Synthesis and Production Methods

Conventional Laboratory Synthesis

Traditional methods involve esterification of lactic acid with acetic anhydride:
$$
\text{CH}3\text{CH(OH)COOH} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{CH}3\text{CH(OCOCH}3\text{)COOH} + \text{CH}3\text{COOH}
$$
This acid-catalyzed reaction proceeds at 60–80°C, yielding ~70–85% product. Amberlyst-15 resin optimizes selectivity in continuous reactive distillation systems, achieving >98% conversion.

Industrial-Scale Manufacturing

Boehringer Ingelheim pioneered large-scale production in the 1990s using biorenewable lactic acid. Modern plants employ fixed-bed reactors with silica catalysts, operating at 550°C and 15 Torr to crack 2-acetoxypropanoic acid into acrylic acid. Annual global production exceeds 10,000 metric tons, driven by demand for bio-based polymers.

Applications in Chemical Synthesis

Role in Acrylic Acid Production

2-Acetoxypropanoic acid is dehydrogenated to acrylic acid via high-temperature pyrolysis:
$$
\text{CH}3\text{CH(OCOCH}3\text{)COOH} \xrightarrow{\Delta} \text{CH}2=\text{CHCOOH} + \text{CH}3\text{COOH}
$$
Yields reach 75% in CO₂-diluted environments, surpassing petroleum-based routes in sustainability.

Pharmaceutical and Agrochemical Intermediates

The compound’s acyloxy group facilitates prodrug synthesis. For example, ester derivatives enhance drug bioavailability by masking polar carboxylates. Agrochemical patents highlight its use in herbicide precursors, leveraging its reactivity in nucleophilic substitutions.

2-Acetoxypropanoic acid is an organic compound with the molecular formula C₅H₈O₄ [1] [2] [6]. The compound has a molecular weight of 132.11 to 132.12 grams per mole, as reported across multiple chemical databases [1] [2] [8]. The IUPAC name for this compound is 2-(acetyloxy)propanoic acid, which systematically describes its structural composition [5] [6] [17].

The compound is also known by several synonyms including O-acetyllactic acid, alpha-acetoxypropionic acid, and acetoxypropionic acid [1] [8] [17]. The International Union of Pure and Applied Chemistry designation reflects the presence of an acetoxy functional group (-OCOCH₃) attached to the second carbon of a propanoic acid backbone [5] [6].

Table 1: Basic Molecular Properties

PropertyValue
Molecular FormulaC₅H₈O₄ [1] [2]
Molecular Weight132.11-132.12 g/mol [1] [2] [8]
IUPAC Name2-(acetyloxy)propanoic acid [5] [6]
InChIInChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8) [6]
InChIKeyWTLNOANVTIKPEE-UHFFFAOYSA-N [6] [17]
SMILESCC(OC(C)=O)C(O)=O [2] [17]

Structural Elucidation and Isomeric Forms

2-Acetoxypropanoic acid exhibits structural complexity due to the presence of a chiral center at the second carbon atom [17] [19]. This stereogenic center gives rise to two enantiomeric forms, which can exist separately or as a racemic mixture [2] [16] [19]. The compound contains both carboxylic acid and ester functional groups, making it a bifunctional molecule with distinct chemical properties [1] [2].

The molecular structure features a propanoic acid backbone with an acetyl ester substituent at the alpha position [6] [17]. The presence of the chiral center at C-2 results in the compound having one defined stereocenter out of a possible one, as confirmed by stereochemical analysis [17] [19].

(S)-(-)-2-Acetoxypropanoic Acid

The (S)-(-)-2-Acetoxypropanoic acid enantiomer has the Chemical Abstracts Service registry number 6034-46-4 [3] [5] [8]. This isomer exhibits a negative optical rotation, with specific rotation values ranging from -44.0 to -55.0 degrees when measured at 20°C in chloroform at a concentration of 7 grams per 100 milliliters [8] [21]. The compound is also known as (-)-O-Acetyl-L-lactic acid, reflecting its relationship to L-lactic acid [3] [8].

The (S)-enantiomer has a molecular weight of 132.11 grams per mole and appears as a colorless to almost colorless clear liquid [8] [21]. Physical properties include a boiling point of 115-117°C at 2 millimeters of mercury pressure, a density of 1.162 grams per milliliter at 25°C, and a refractive index of 1.422 at 20°C [8] [28]. The MDL number for this enantiomer is MFCD00191370 [8] [28].

Table 2: (S)-(-)-2-Acetoxypropanoic Acid Properties

PropertyValue
CAS Number6034-46-4 [3] [5] [8]
Specific Rotation [α]²⁰/D-44.0 to -55.0° (c=7, CHCl₃) [8] [21]
Boiling Point115-117°C (2 mmHg) [8] [28]
Density1.162 g/mL at 25°C [8] [28]
Refractive Indexn²⁰/D 1.422 [8] [28]
MDL NumberMFCD00191370 [8] [28]

(R)-(+)-2-Acetoxypropanoic Acid

The (R)-(+)-2-Acetoxypropanoic acid enantiomer is registered under CAS number 18668-00-3 [9] [10] [13]. This isomer displays positive optical rotation, with a specific rotation of +9 degrees when measured at a concentration of 2.5 grams per 100 milliliters in 1.5 molar sodium hydroxide solution [10]. The compound is commonly referred to as (+)-O-Acetyl-D-lactic acid, indicating its derivation from D-lactic acid [10] [13].

The (R)-enantiomer shares the same molecular formula C₅H₈O₄ and molecular weight of 132.12 grams per mole with its (S)-counterpart [9] [13]. Physical characteristics include a boiling point of 82°C and appearance as a colorless to almost colorless clear liquid [13]. The compound has an MDL number of MFCD16036178 and maintains high purity specifications with minimum 98.0% purity by gas chromatography and titration analysis [13].

Table 3: (R)-(+)-2-Acetoxypropanoic Acid Properties

PropertyValue
CAS Number18668-00-3 [9] [10] [13]
Specific Rotation [α]²⁰/D+9° (c=2.5 in 1.5 M NaOH) [10]
Boiling Point82°C [13]
Molecular Weight132.12 g/mol [9] [13]
Optical Puritymin. 97.0 ee% [13]
MDL NumberMFCD16036178 [13]

Racemic (±)-2-Acetoxypropanoic Acid

The racemic form of 2-acetoxypropanoic acid, designated as (±)-2-acetoxypropanoic acid, contains equal proportions of both (R) and (S) enantiomers [2] [16] [19]. This mixture is identified by CAS registry number 535-17-1 and exhibits no optical rotation due to the cancellation effect of the opposing rotations of the individual enantiomers [1] [2] [16].

The racemic mixture maintains the same molecular formula C₅H₈O₄ and molecular weight of 132.11 grams per mole [1] [2]. Physical properties include a density of 1.176 grams per milliliter at 20°C, a refractive index of 1.423 at 20°C, and a boiling point of 127°C at 11 millimeters of mercury pressure [1] [2]. The compound appears as a colorless to almost colorless clear liquid with high purity specifications of ≥97.0% by gas chromatography [2] [16].

Table 4: Racemic (±)-2-Acetoxypropanoic Acid Properties

PropertyValue
CAS Number535-17-1 [1] [2] [16]
Optical Activity0° (racemic mixture) [19]
Density1.176 g/mL at 20°C [2]
Refractive Indexn²⁰/D 1.423 [2]
Boiling Point127°C (11 mmHg) [1]
StereochemistryRACEMIC [19]

Stereochemistry and Chiral Properties

2-Acetoxypropanoic acid possesses one chiral center located at the second carbon atom of the propanoic acid chain [17] [19]. This asymmetric carbon is bonded to four different substituents: a hydrogen atom, a methyl group, a carboxyl group, and an acetoxy group [5] [6] [17]. The presence of this chiral center results in the existence of two non-superimposable mirror image forms, designated as (R) and (S) configurations according to the Cahn-Ingold-Prelog priority rules [5] [9] [17].

The stereochemical analysis reveals that the compound has zero defined stereocenters out of one possible stereocenter in its racemic form, indicating that both enantiomers are present in equal amounts [19]. However, when isolated as pure enantiomers, each form exhibits distinct optical properties and three-dimensional spatial arrangements [8] [10] [21].

The (S)-configuration corresponds to the naturally occurring L-lactic acid derivative, while the (R)-configuration relates to the D-lactic acid derivative [3] [8] [10]. The absolute configuration assignment is based on the priority sequence of substituents around the chiral carbon, with the carboxyl group having the highest priority, followed by the acetoxy group, methyl group, and hydrogen atom [5] [17].

Table 5: Stereochemical Properties Comparison

IsomerConfigurationOptical RotationRelationship to Lactic Acid
(S)-(-)S at C-2 [5] [8]-44.0 to -55.0° [8] [21]L-lactic acid derivative [3] [8]
(R)-(+)R at C-2 [9] [10]+9° [10]D-lactic acid derivative [10] [13]
(±)Equal R and S [19][19]Racemic mixture [16] [19]

Molecular Interactions and Hydrogen Bonding Patterns

2-Acetoxypropanoic acid exhibits complex molecular interactions due to its dual functional group nature, containing both carboxylic acid and ester moieties [1] [2] [25]. The carboxylic acid group can participate in hydrogen bonding as both a donor and acceptor, while the ester carbonyl oxygen serves primarily as a hydrogen bond acceptor [25] [30].

The carboxylic acid functionality demonstrates characteristic hydrogen bonding patterns similar to other carboxylic acids, with the ability to form dimeric structures through intermolecular hydrogen bonds [25]. The carboxyl proton can form hydrogen bonds with carbonyl oxygen atoms of neighboring molecules, creating stable molecular associations [25]. The presence of the additional ester group provides an extra hydrogen bonding site, potentially leading to more complex supramolecular arrangements [25] [30].

The molecule's hydrogen bonding capacity is enhanced by the presence of multiple oxygen atoms that can serve as hydrogen bond acceptors [25] [30]. The carboxylic acid oxygen atoms can engage in hydrogen bonding with protic solvents such as water and alcohols, contributing to the compound's solubility characteristics in these media [1] [25]. The ester carbonyl group at approximately 1736 wave numbers per centimeter in infrared spectroscopy indicates its involvement in intermolecular interactions [30].

Table 6: Hydrogen Bonding Sites and Characteristics

Functional GroupHydrogen Bond RoleTypical IR FrequencyInteraction Type
Carboxylic acid -OHDonor/Acceptor [25]3100-2800 cm⁻¹ [30]Intermolecular H-bonding [25]
Carboxylic acid C=OAcceptor [25]~1706 cm⁻¹ [30]Dimer formation [25]
Ester C=OAcceptor [25] [30]~1736 cm⁻¹ [30]Weak H-bonding [30]
Ester C-OAcceptor [30]1200-1300 cm⁻¹ [30]Solvent interactions [25]

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

535-17-1
3853-80-3

Dates

Last modified: 08-15-2023

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